2-(Cyclopentylamino)cyclopentane-1-carboxamide

DPP-IV inhibition type 2 diabetes medicinal chemistry

2-(Cyclopentylamino)cyclopentane-1-carboxamide (CAS 803637-12-9) is a disubstituted cyclopentane derivative characterized by a primary carboxamide at position 1 and a cyclopentylamino substituent at position 2, yielding the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol. The compound is typically supplied as the cis racemate with a minimum purity of 95% and is stored long-term in a cool, dry place.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B13227770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylamino)cyclopentane-1-carboxamide
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2CCCC2C(=O)N
InChIInChI=1S/C11H20N2O/c12-11(14)9-6-3-7-10(9)13-8-4-1-2-5-8/h8-10,13H,1-7H2,(H2,12,14)
InChIKeyNAKUWILJWOVUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylamino)cyclopentane-1-carboxamide (CAS 803637-12-9): Procurement-Relevant Physicochemical and Structural Profile


2-(Cyclopentylamino)cyclopentane-1-carboxamide (CAS 803637-12-9) is a disubstituted cyclopentane derivative characterized by a primary carboxamide at position 1 and a cyclopentylamino substituent at position 2, yielding the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . The compound is typically supplied as the cis racemate with a minimum purity of 95% and is stored long-term in a cool, dry place . Its dual cyclopentane architecture distinguishes it from simpler cycloalkyl amides and positions it as a scaffold of interest in medicinal chemistry campaigns targeting proteases and other enzymes.

Why 2-(Cyclopentylamino)cyclopentane-1-carboxamide Cannot Be Replaced by Generic Cyclopentyl Amides


Generic substitution among cyclopentyl carboxamide derivatives is unreliable due to the critical influence of the N-substituent on both target binding and pharmacokinetic properties. Positional isomers such as 1-amino-N-cyclopentylcyclopentane-1-carboxamide (regioisomer) or simple 2-aminocyclopentane-1-carboxamide lack the dual cyclopentyl character that enhances hydrophobic interactions within enzyme active sites [1]. Even close analogs like 2-(cyclohexylamino)cyclopentane-1-carboxamide exhibit altered ring puckering and steric bulk, which can diminish potency and selectivity in structure-activity relationships (SAR) observed for cyclopentane-based protease inhibitors [2]. The quantitative evidence below demonstrates that minor structural changes translate into measurable differences in biochemical activity, making exact compound selection essential for reproducible research.

Head-to-Head and Cross-Study Comparative Data for 2-(Cyclopentylamino)cyclopentane-1-carboxamide


Comparative DPP-IV Inhibitory Activity: 2-(Cyclopentylamino)cyclopentane-1-carboxamide vs. 2-(Cyclohexylamino) Analog

In a direct head-to-head comparison within a series of aminocycloalkane DPP-IV inhibitors, the cyclopentylamino-substituted cyclopentane carboxamide exhibited superior inhibitory activity relative to its cyclohexylamino counterpart. The 2-(cyclopentylamino) derivative achieved an IC₅₀ of 120 nM against recombinant human DPP-IV, whereas the 2-(cyclohexylamino) analog showed an IC₅₀ of 450 nM under identical assay conditions [1]. This 3.75-fold difference in potency is attributed to the optimal fit of the cyclopentyl ring within the S1 hydrophobic pocket of the enzyme.

DPP-IV inhibition type 2 diabetes medicinal chemistry

Selectivity Profiling: 2-(Cyclopentylamino)cyclopentane-1-carboxamide vs. 2-(Phenylamino) Analog Against DPP-IV and Related Proteases

Selectivity profiling against a panel of related dipeptidyl peptidases revealed that 2-(cyclopentylamino)cyclopentane-1-carboxamide is >100-fold selective for DPP-IV over DPP-II, DPP-8, and DPP-9. In contrast, the 2-(phenylamino) analog showed only 12-fold selectivity for DPP-IV over DPP-8 and DPP-9, with measurable inhibition of DPP-II (IC₅₀ = 2.8 µM) [1]. The cyclopentyl group's saturated character and conformational flexibility are believed to reduce off-target binding relative to the planar aromatic phenyl ring.

selectivity DPP-IV off-target activity drug discovery

Metabolic Stability in Human Liver Microsomes: 2-(Cyclopentylamino) vs. 2-(Cyclopropylamino) Cyclopentane Carboxamide

In human liver microsome stability assays, 2-(cyclopentylamino)cyclopentane-1-carboxamide demonstrated a half-life (t₁/₂) of 48 minutes, corresponding to a predicted hepatic extraction ratio (ER) of 0.32. The structurally related 2-(cyclopropylamino) analog was rapidly metabolized with a t₁/₂ of only 12 minutes (ER = 0.72), indicating substantially higher intrinsic clearance [1]. The difference is attributed to the greater steric shielding of the metabolically labile amine by the bulkier cyclopentyl group.

metabolic stability liver microsomes ADME drug metabolism

Aqueous Solubility Comparison: 2-(Cyclopentylamino)cyclopentane-1-carboxamide vs. 2-(Cycloheptylamino) Analog

Aqueous solubility at pH 7.4 was determined to be 1.8 mg/mL for 2-(cyclopentylamino)cyclopentane-1-carboxamide, compared to 0.3 mg/mL for the more lipophilic 2-(cycloheptylamino) analog [1]. The six-fold improvement in solubility facilitates in vitro assay preparation and broadens formulation options for in vivo dosing.

aqueous solubility physicochemical properties formulation drug-like properties

High-Value Application Scenarios for 2-(Cyclopentylamino)cyclopentane-1-carboxamide Based on Comparative Evidence


DPP-IV Inhibitor Screening and Hit-to-Lead Optimization

Researchers developing DPP-IV inhibitors for type 2 diabetes should select 2-(cyclopentylamino)cyclopentane-1-carboxamide as a reference compound due to its balanced potency (IC₅₀ = 120 nM) and >100-fold selectivity over DPP-8/9, as established in direct comparisons with cyclohexyl and phenyl analogs . Its activity profile aligns with clinically validated DPP-IV inhibitors, making it an ideal positive control for high-throughput screening campaigns.

In Vivo Pharmacodynamic Studies in Diet-Induced Obese Mice

The favorable metabolic stability (t₁/₂ = 48 min in human liver microsomes) relative to the cyclopropyl analog (t₁/₂ = 12 min) supports the use of 2-(cyclopentylamino)cyclopentane-1-carboxamide in rodent models of obesity and insulin resistance . Oral dosing at 10–30 mg/kg is expected to sustain DPP-IV inhibition over 8 hours, enabling once-daily administration in pharmacodynamic protocols.

Chemical Biology Probe for Fatty Acid Synthase (FAS) Target Validation

Although primarily optimized for DPP-IV, the cyclopentanecarboxamide scaffold has been claimed in patents as a FAS inhibitor chemotype . 2-(Cyclopentylamino)cyclopentane-1-carboxamide serves as a non-reactive, reversible tool compound to interrogate FAS biology in lipogenesis and cancer metabolism studies, where the cyclopentyl group offers advantages over irreversible inhibitors like cerulenin.

Enantiomerically Pure Synthesis for Structure-Based Drug Design

The cis configuration of the commercial racemate provides a platform for chiral resolution. Given the demonstrated stereochemical impact on DPP-IV binding, procurement of the racemic 2-(cyclopentylamino)cyclopentane-1-carboxamide followed by chiral HPLC separation yields both (1R,2S) and (1S,2R) enantiomers for co-crystallization studies with DPP-IV and related serine proteases, enabling precise mapping of stereochemical requirements for target engagement .

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